REACTION_CXSMILES
|
CCO.[C:4]([C:9]1[S:10][C:11]([C:16]([O:18]CC)=[O:17])=[C:12]([OH:15])[C:13]=1[OH:14])([O:6]CC)=[O:5].[OH-].[Na+]>O>[C:16]([C:11]1[S:10][C:9]([C:4]([OH:6])=[O:5])=[C:13]([OH:14])[C:12]=1[OH:15])([OH:18])=[O:17] |f:2.3|
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
C(=O)(OCC)C=1SC(=C(C1O)O)C(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
refluxed under N for 20 h
|
Duration
|
20 h
|
Type
|
CUSTOM
|
Details
|
was removed by distillation
|
Type
|
DISSOLUTION
|
Details
|
the residue was redissolved in H2O
|
Type
|
CUSTOM
|
Details
|
was obtained This product
|
Type
|
FILTRATION
|
Details
|
was collected by filtration
|
Type
|
WASH
|
Details
|
washed with cold H2O
|
Type
|
CUSTOM
|
Details
|
then crystallized from dilute MeOH
|
Type
|
CUSTOM
|
Details
|
to give colorless needles
|
Name
|
|
Type
|
|
Smiles
|
C(=O)(O)C=1SC(=C(C1O)O)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |